3-Methyl-2-azaspiro[4.5]decane

Physicochemical Property Lipophilicity SAR Analysis

3-Methyl-2-azaspiro[4.5]decane is a spirocyclic secondary amine featuring a rigid 2-azaspiro[4.5]decane core with a methyl substituent at the 3-position, introducing a stereogenic center and giving a molecular formula of C10H19N and a molecular weight of 153.26 g/mol. Unlike planar heterocycles, its three-dimensional spirocyclic architecture offers a defined spatial orientation of substituents, which is a critical parameter in structure-activity relationship (SAR) studies for modulating target binding and physicochemical properties.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 592478-37-0
Cat. No. B1625004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-azaspiro[4.5]decane
CAS592478-37-0
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC1CC2(CCCCC2)CN1
InChIInChI=1S/C10H19N/c1-9-7-10(8-11-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3
InChIKeySNVCNZUGVNDQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-azaspiro[4.5]decane (CAS 592478-37-0): A Chiral Spirocyclic Amine Building Block for Drug Discovery


3-Methyl-2-azaspiro[4.5]decane is a spirocyclic secondary amine featuring a rigid 2-azaspiro[4.5]decane core with a methyl substituent at the 3-position, introducing a stereogenic center and giving a molecular formula of C10H19N and a molecular weight of 153.26 g/mol . Unlike planar heterocycles, its three-dimensional spirocyclic architecture offers a defined spatial orientation of substituents, which is a critical parameter in structure-activity relationship (SAR) studies for modulating target binding and physicochemical properties [1].

Why 3-Methyl-2-azaspiro[4.5]decane Cannot Be Replaced by Generic Spirocyclic Amines in Drug Discovery


In medicinal chemistry, the replacement of a 3-methyl-2-azaspiro[4.5]decane scaffold with a generic spirocyclic amine like an unsubstituted 2-azaspiro[4.5]decane or a different ring system is not a trivial substitution. The 3-methyl group directly impacts the molecule's lipophilicity, as evidenced by its calculated XLogP3 of 2.6 compared to 2.259 for the unmethylated 2-azaspiro[4.5]decane [1][2]. Crucially, the methyl group creates a chiral center, meaning only enantiomerically pure forms like (3S)-3-methyl-2-azaspiro[4.5]decane (CAS 883107-09-3) or its (3R) counterpart are valid for synthesizing stereospecific drug candidates, a property absent in the achiral, unsubstituted core .

Quantitative Differentiation Guide: 3-Methyl-2-azaspiro[4.5]decane vs. Closest Analogs


Enhanced Lipophilicity from 3-Methyl Substitution vs. Unsubstituted Core

The introduction of a single methyl group at the 3-position of the 2-azaspiro[4.5]decane scaffold results in a measurable increase in lipophilicity. The calculated partition coefficient (XLogP3) for the target compound is 2.6, compared to a reported LogP of 2.259 for the unsubstituted 2-azaspiro[4.5]decane [1][2]. This shift can influence critical pharmacokinetic properties like membrane permeability and volume of distribution.

Physicochemical Property Lipophilicity SAR Analysis

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Design

In fragment-based drug discovery (FBDD), low molecular weight is a key criterion for fragment libraries. The target compound's (R)-enantiomer hydrochloride salt has a molecular weight of 190 Da and contains 12 heavy atoms, with a fraction of sp3-hybridized carbons (Fsp3) of 1.0 and zero rotatable bonds [1]. This represents a distinct advantage over the unsubstituted 2-azaspiro[4.5]decane (139.24 g/mol, 10 heavy atoms), offering a different balance of molecular complexity and size for hit evolution.

Fragment-Based Drug Discovery Molecular Property Lead Optimization

Use as a Defined Chiral Synthon for Enantioselective Catalyst Development

3-Methyl-2-azaspiro[4.5]decane serves as a benchmark substrate for evaluating new chiral catalysts. In a study on enantioselective intramolecular hydroamination, lanthanide ate complexes catalyzed the cyclization of an aminoalkene to form the 3-methyl-2-azaspiro[4.5]decane scaffold with enantiomeric excesses of up to 67% ee [1]. This demonstrates the scaffold's importance as a product in fundamental synthetic methodology, a role not commonly fulfilled by simpler, achiral spirocyclic amines.

Asymmetric Catalysis Chiral Building Block Hydroamination

Validated Application Scenarios for Procuring 3-Methyl-2-azaspiro[4.5]decane


Modulating Lipophilicity in CNS Drug Candidate Optimization

In lead optimization programs for central nervous system (CNS) targets, fine-tuning lipophilicity is critical for achieving brain penetration. The 3-methyl-2-azaspiro[4.5]decane scaffold can be specifically selected as a core motif to confer a higher baseline lipophilicity (XLogP3 = 2.6) compared to the standard 2-azaspiro[4.5]decane (LogP = 2.259), aiding in the systematic exploration of drug-like chemical space [1][2].

Building Stereochemically Pure Fragment Libraries for Chiral Targets

When constructing a fragment library for a chiral biological target (e.g., kinase, protease), the absolute stereochemistry of the hit is paramount. Procuring enantiomerically pure (3S)- or (3R)-3-methyl-2-azaspiro[4.5]decane (CAS 883107-09-3 or 929012-37-3) is mandatory to provide a defined three-dimensional vector for target engagement, a requirement that cannot be met by the achiral parent compound .

Developing New Asymmetric Synthetic Methodologies

The cyclization of aminoalkenes to form chiral pyrrolidines is a benchmark reaction in asymmetric catalysis. 3-Methyl-2-azaspiro[4.5]decane is a known product of this 'test reaction' and its enantiomeric excess (up to 67% ee with early catalysts) provides a quantitative metric for assessing the performance of novel chiral catalysts, making it a necessary reference standard for methodology development [3].

Exploring Immunomodulatory Chemical Space via Azaspirane Scaffolds

The development of immunomodulatory azaspiranes like SK&F 105685 validates the broader 2-azaspiro[4.5]decane scaffold for designing potent suppressor cell inducers with an oral ED50 of 20 mg/kg/day in adjuvant arthritis models [4]. 3-Methyl-2-azaspiro[4.5]decane serves as a methyl-substituted analog in this context, providing a structurally distinct starting point for SAR studies aimed at improving the potency or pharmacokinetic profile of next-generation azaspiranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.